Product packaging for 3-Benzylidenecamphor(Cat. No.:CAS No. 15087-24-8)

3-Benzylidenecamphor

Cat. No.: B076166
CAS No.: 15087-24-8
M. Wt: 240.34 g/mol
InChI Key: OIQXFRANQVWXJF-QBFSEMIESA-N
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Description

Benzylidene camphor is a synthetic organic compound renowned for its potent ultraviolet (UV) light absorption properties, specifically within the UV-B range (280-315 nm). Its primary research value lies in its application as a model organic UV filter for studying photostability, photoreactivity, and the mechanisms of photoprotection. Researchers utilize benzylidene camphor to investigate the efficacy and degradation pathways of sunscreen formulations under simulated solar irradiation, providing critical insights into product stability and performance. Its mechanism of action involves the absorption of high-energy UV photons, leading to an electronic transition to an excited state; the subsequent dissipation of this energy occurs through harmless pathways such as heat release (internal conversion) or isomerization around the benzylidene double bond. This photophysical property makes it an invaluable tool in photochemistry studies, material science for developing UV-protective coatings, and in vitro toxicological assessments to understand the interaction of UV filters with biological systems. This product is supplied as a high-purity compound to ensure reproducible and reliable experimental results, strictly for use in laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O B076166 3-Benzylidenecamphor CAS No. 15087-24-8

Properties

IUPAC Name

(3Z)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQXFRANQVWXJF-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C\C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15087-24-8, 36275-29-3
Record name Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
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Record name (-)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
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Record name 1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
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Synthetic Methodologies and Chemical Derivatization of Benzylidene Camphor

Advanced Synthetic Approaches to Benzylidene Camphor (B46023) Scaffolds

The primary and most classical method for synthesizing the benzylidene camphor scaffold is the Claisen-Schmidt condensation, a type of crossed-aldol reaction between camphor and an aromatic aldehyde. mdpi.comnih.gov This foundational reaction has been refined over the years through various methodologies to improve yield, purity, and environmental sustainability.

Condensation Reactions with Aromatic Aldehydes

The core synthesis of 3-benzylidene camphor involves the reaction of camphor with benzaldehyde (B42025). tandfonline.com This condensation is facilitated by the presence of a base, which deprotonates the camphor at the C3 position, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent elimination of a water molecule yields the α,β-unsaturated ketone structure of benzylidene camphor.

The versatility of this reaction allows for the synthesis of a wide array of substituted benzylidene camphor derivatives by simply varying the aromatic aldehyde used in the initial condensation step. researchgate.nettandfonline.com For instance, substituted benzaldehydes can be employed to introduce various functional groups onto the phenyl ring, leading to derivatives with tailored electronic and steric properties. tandfonline.comgoogle.com

Catalytic Systems in Benzylidene Camphor Synthesis

The efficiency and outcome of the condensation reaction are heavily dependent on the catalytic system employed. Both acid and base catalysis have been successfully applied, alongside more modern organocatalytic and metal-mediated approaches.

Base catalysis is the most common approach for benzylidene camphor synthesis. Various base-solvent systems have been explored to optimize reaction conditions.

Potassium Hydroxide (B78521) (KOH) in Dimethyl Sulfoxide (B87167) (DMSO): A widely used method involves stirring camphor and a substituted benzaldehyde in anhydrous DMSO with KOH. researchgate.nettandfonline.comdovepress.com This system effectively promotes the condensation, typically at room temperature over an extended period. tandfonline.comdovepress.com

Sodium Amide (NaNH₂) in Dimethylformamide (DMF): An improved procedure utilizes sodium amide in DMF, which has been shown to substantially increase the yield (up to 63%) and reduce the reaction time compared to older methods that used metallic sodium in benzene. tandfonline.com

Lithium tert-Butoxide (t-BuOLi) in DMSO: Optically active benzylidene derivatives of camphor have been obtained in good preparative yields using lithium tert-butoxide as the base in DMSO. researchgate.net

Solid Sodium Hydroxide (NaOH): In line with green chemistry principles, solid NaOH has been used as a catalyst in solvent-free conditions, proving highly effective. mdpi.compsu.edu

Acid catalysis is less common for the direct synthesis of benzylidene camphor from camphor but is relevant in the synthesis of related derivatives. For example, camphor-10-sulfonic acid has been used as a catalyst for the formation of benzylidene acetals from glucopyranoside and benzaldehyde dimethyl acetal. mdpi.comdergipark.org.tr It is also a key reactant in the direct synthesis of benzylidene camphor sulfonic acid, a water-soluble UV filter, in a condensation reaction with benzaldehyde.

The table below summarizes various base-catalyzed systems used in the synthesis of benzylidene camphor.

Catalyst SystemSolventKey FeaturesYieldReference(s)
Potassium Hydroxide (KOH) Anhydrous DMSOReaction at 20°C for 42 hours.Varies tandfonline.comdovepress.com
**Sodium Amide (NaNH₂) **DMFHeated at 50°C for 3 hours.62% tandfonline.com
Lithium tert-Butoxide (t-BuOLi) DMSOProduces optically active derivatives.High researchgate.net
Solid Sodium Hydroxide (NaOH) Solvent-freeGrinding technique, 20 mol% catalyst.86% mdpi.compsu.edu
Organocatalytic and Metal-Mediated Syntheses

While camphor-derived scaffolds are themselves used to create potent organocatalysts for various asymmetric reactions, mdpi.comnih.govresearchgate.net the use of organocatalysis for the primary synthesis of benzylidene camphor is not as extensively documented.

Metal-mediated syntheses are more prominent in the derivatization of the benzylidene camphor scaffold rather than its initial formation. A notable example is the Wittig-Horner reaction, a modified Wittig condensation, which utilizes a phosphonate (B1237965) and a strong base like sodium hydride to introduce unsaturated groups. google.com This method has been employed to synthesize derivatives by reacting camphorquinone (B77051) with phosphonates. google.com However, early attempts to use complexes of metal (II) ions as catalysts to replace traditional acids or bases in the Claisen-Schmidt condensation resulted in unsatisfactory yields. mdpi.com

Green Chemistry Principles in Benzylidene Camphor Synthesis

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. Several green approaches have been applied to the synthesis of benzylidene camphor and its derivatives.

Solvent-Free Synthesis: A significant advancement is the use of a solvent-free Claisen-Schmidt reaction employing a simple grinding technique. mdpi.compsu.eduresearchgate.net Reacting camphor and benzaldehyde with solid sodium hydroxide (20 mol%) using a mortar and pestle for a short duration (e.g., 5 minutes) can produce benzylidene camphor in high yields (86%). mdpi.comnih.govpsu.edu This method eliminates the need for volatile and often toxic organic solvents.

Phase-Transfer Catalysis: To circumvent the use of hazardous solvents like toluene (B28343) and costly reagents like sodium methoxide, methods using phase-transfer catalysts have been developed. google.com In the synthesis of benzylidene camphor sulfonic acid, catalysts such as PEG-400 or tetrabutylammonium (B224687) bromide facilitate the reaction between benzaldehyde and camphorsulfonic acid in an aqueous system, making the process safer and more suitable for industrial production. google.com

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to promote efficient, solvent-free three-component cyclo-condensation reactions to create related heterocyclic structures, highlighting another green chemistry tool that reduces reaction times and energy consumption. chemmethod.com

Rational Design and Synthesis of Novel Benzylidene Camphor Derivatives

The benzylidene camphor scaffold is a privileged structure that lends itself to extensive chemical modification for the rational design of new molecules. The synthesis of novel derivatives typically follows two main strategies: modifying the starting materials before condensation or performing chemical transformations on the pre-formed benzylidene camphor molecule.

The first approach involves using a variety of substituted benzaldehydes in the initial condensation reaction with camphor. tandfonline.com This allows for the introduction of a wide range of substituents on the phenyl ring, which can modulate the electronic, steric, and lipophilic properties of the final compound.

The second, and more common, approach is the post-condensation derivatization of the benzylidene camphor product. This has led to the creation of several classes of compounds with significant biological interest.

Hydrazones, Semicarbazones, and Thiosemicarbazones: Benzylidene camphor can be readily converted into its corresponding hydrazones by reacting it with hydrazine (B178648) hydrate (B1144303), often in refluxing ethanol (B145695) with an acid catalyst. tandfonline.comdovepress.com Similarly, reaction with semicarbazide (B1199961) hydrochloride or thiosemicarbazide (B42300) yields semicarbazone and thiosemicarbazone derivatives, respectively. tandfonline.comdovepress.com These derivatives have been synthesized and investigated for their potential biological activities. tandfonline.comrsc.org

Functional Group Interconversion: The benzylidene camphor structure can undergo further chemical reactions. For example, an ethyl group on the phenyl ring can be brominated using N-bromosuccinimide, and the resulting bromoethyl group can be hydrolyzed to a hydroxyethyl (B10761427) group, which can then be oxidized to an acetyl group. google.com This acetyl group can subsequently undergo a Wittig-Horner reaction to further extend the carbon chain. google.com

The rational design of these derivatives is often guided by the desire to create compounds with specific biological or physical properties, such as enhanced UV absorption or targeted therapeutic activity. google.comacs.org

The table below provides examples of synthetic pathways for creating novel benzylidene camphor derivatives.

Starting Material(s)Reagent(s)Product TypeReference(s)
Benzylidene camphor, Hydrazine hydrateGlacial acetic acid, EthanolHydrazone derivative tandfonline.comdovepress.com
Benzylidene camphor, Semicarbazide HClSodium acetate, EthanolSemicarbazone derivative tandfonline.comdovepress.com
Camphor, Substituted BenzaldehydesKOH, DMSOSubstituted Benzylidene Camphor researchgate.nettandfonline.com
4'-ethyl-3-benzylidene-camphorN-bromosuccinimide; then NaOH; then K₂Cr₂O₇/H₂SO₄4'-acetyl-3-benzylidene-camphor google.com

Derivatization Strategies for Enhanced Bioactivity

The core structure of benzylidene camphor can be chemically altered through various strategies to create novel compounds. These modifications are often aimed at introducing new pharmacophores or altering the molecule's physicochemical properties to improve its biological interactions.

Hydrazone, Semicarbazone, and Thiosemicarbazone Modifications

A primary route for the derivatization of benzylidene camphor involves the condensation of its ketone group with hydrazine-based reagents to form hydrazones, semicarbazones, and thiosemicarbazones. These functional groups are known to be important pharmacophores in a variety of biologically active compounds.

Hydrazones: The synthesis of benzylidene camphor hydrazones is typically achieved by reacting a benzylidene camphor derivative with hydrazine hydrate. epa.gov In a common procedure, equimolar amounts of the benzylidene camphor and hydrazine hydrate are dissolved in ethanol. The reaction mixture is then acidified with glacial acetic acid and refluxed for several hours. epa.gov Upon cooling, the hydrazone product precipitates and can be purified by recrystallization. epa.gov

Semicarbazones: Semicarbazone derivatives are prepared by the reaction of benzylidene camphor with semicarbazide hydrochloride. epa.gov The reaction is generally carried out in ethanol, with the pH adjusted to be alkaline using a base like sodium acetate, followed by refluxing for an extended period. epa.govwikipedia.org

Thiosemicarbazones: The synthesis of thiosemicarbazones follows a similar pathway, involving the condensation of benzylidene camphor with thiosemicarbazide. wikipedia.org The reaction is typically refluxed in an alcoholic solvent in the presence of a base such as sodium acetate. wikipedia.org

The general synthetic approach begins with the synthesis of substituted benzylidene camphor derivatives themselves. This is accomplished by a Claisen-Schmidt condensation between camphor and a substituted benzaldehyde in an anhydrous solvent like dimethyl sulfoxide (DMSO), using a strong base such as potassium hydroxide. epa.govwikipedia.org The resulting benzylidene camphor can then be converted into the desired hydrazone, semicarbazone, or thiosemicarbazone. epa.govwikipedia.orgfishersci.co.uk

Table 1: Synthesis of Benzylidene Camphor Derivatives

Derivative Type Reagents Reaction Conditions
Benzylidene Camphor Camphor, Substituted Benzaldehyde, KOH Anhydrous DMSO, Stirring at 20°C for 42 hours
Hydrazone Benzylidene Camphor, Hydrazine Hydrate, Glacial Acetic Acid Ethanol, Reflux for 5 hours
Semicarbazone Benzylidene Camphor, Semicarbazide Hydrochloride, Sodium Acetate Ethanol, Reflux for 6 hours
Thiosemicarbazone Benzylidene Camphor, Thiosemicarbazide, Sodium Acetate Ethanol, Reflux for 6 hours
Acylation and Heterocyclic Ring Annulation

Further modifications to the benzylidene camphor framework can be achieved through acylation and the construction of fused heterocyclic rings. These strategies introduce greater structural diversity and can significantly impact the biological properties of the resulting molecules.

Acylation: Acylation of camphor, a precursor to benzylidene camphor, can be achieved using various methods. One approach involves the use of carboxylic acids in the presence of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (B1165640) (TFAA). fishersci.co.uk This method facilitates C-acylation at the C3 position of the camphor skeleton. fishersci.co.uk The resulting acylated camphor can then be used to synthesize acylated benzylidene camphor derivatives.

Heterocyclic Ring Annulation: The rigid bicyclic structure of camphor and its derivatives provides a unique template for the construction of novel heterocyclic systems. For instance, camphor-derived thiosemicarbazones can undergo cyclization to form thiazole (B1198619) derivatives. fishersci.se The reaction of camphor thiosemicarbazone with phenacyl bromide can lead to the formation of a thiazole ring fused to the camphor hydrazone moiety. sigmaaldrich.com Furthermore, the reaction of camphorquinone with 1,2,4,5-tetraaminobenzene can yield pyrazine (B50134) derivatives, demonstrating the potential for creating complex, fused heterocyclic structures from a camphor scaffold. chim.it These annulation reactions create polycyclic molecules with distinct three-dimensional shapes, which can be crucial for specific biological targeting.

Enantioselective Synthesis of Chiral Benzylidene Camphor Analogues

The inherent chirality of camphor makes it a valuable starting material for asymmetric synthesis. This allows for the preparation of enantiomerically pure benzylidene camphor analogues, which is critical as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Chiral Auxiliary Applications

Camphor and its derivatives are widely employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. fishersci.nlontosight.ai The rigid bicyclic framework provides a well-defined steric environment that can direct the approach of a reagent to a prochiral center. fishersci.nl For example, camphor-derived esters have been used in stereoselective cycloaddition reactions and enolate reactions. nih.gov In the context of benzylidene camphor, a chiral auxiliary derived from camphor could be used to control the stereochemistry of additions to the exocyclic double bond or to guide the formation of new stereocenters in subsequent modifications. The use of camphor-derived auxiliaries has been explored in various asymmetric transformations, including Diels-Alder reactions, Michael additions, and aldol (B89426) reactions. researchgate.net

Asymmetric Catalysis in Benzylidene Camphor Synthesis

Asymmetric catalysis offers an efficient alternative to the use of stoichiometric chiral auxiliaries for the synthesis of enantiomerically enriched compounds. Camphor-based ligands have been developed for a variety of metal-catalyzed asymmetric reactions. thermofisher.comuni.lu These ligands can be broadly categorized into two groups: those where the camphor skeleton is annulated to a pyridine (B92270) ring, and those where a pyridine moiety is attached as a pendant to the camphor framework. thermofisher.comuni.lu These chiral ligands have shown success in reactions such as carbonyl additions with organozinc reagents and hydrogenations. thermofisher.comuni.lu

The development of camphor-based N-heterocyclic carbene (NHC) organocatalysts represents another significant advancement in this area. fishersci.fi These catalysts, which feature the camphor backbone as the source of chirality, have been applied in asymmetric reactions like the benzoin (B196080) reaction. fishersci.fi The enantioselective synthesis of benzylidene camphor analogues could be achieved through the use of such camphor-derived catalysts in the initial condensation step or in subsequent transformations, ensuring the production of a single, desired enantiomer.

Spectroscopic Characterization and Advanced Analytical Techniques in Benzylidene Camphor Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of benzylidene camphor (B46023).

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of benzylidene camphor and its derivatives. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework.

In the ¹H NMR spectrum of a benzylidene camphor derivative, distinct signals corresponding to the different protons in the molecule can be observed. For instance, the protons of the camphor moiety typically appear as singlets and multiplets in the upfield region, while the aromatic protons of the benzylidene group and the vinylic proton are found in the downfield region. dovepress.comtandfonline.com

The ¹³C NMR spectrum provides information on the carbon skeleton. A study on a benzylidene camphor derivative reported characteristic chemical shifts for the carbonyl carbon, the carbons of the benzylidene group, and the various carbons of the camphor structure. dovepress.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Benzylidene Camphor Derivative dovepress.com

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Camphor Methyls0.89 (6H, s), 1.35 (3H, s)9.30, 17.5 (2C)
Camphor Methylene/Methine1.60–1.65 (4H, m)26.7, 30.5, 45.5, 47.0, 58.2
Vinylic Proton7.15 (1H, s)127.9, 135.4
Aromatic Protons7.12–7.69 (4H, m)114.4 (2C), 130.6 (2C)
Carbonyl Carbon-208.6
Other (OCH₃)3.68 (3H)55.6, 143.5, 159.6
Note: Data is for a specific derivative and may vary for benzylidene camphor itself.

Infrared and Mass Spectrometry (FT-IR, HRMS)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in benzylidene camphor. The FT-IR spectrum of a benzylidene camphor derivative shows characteristic absorption bands. dovepress.com A strong absorption band corresponding to the cyclic carbonyl (C=O) stretching vibration is typically observed around 1720 cm⁻¹. dovepress.com Other significant peaks include those for C-H stretching, C=C stretching of the benzylidene group, and ring C-H stretching. dovepress.com

High-Resolution Mass Spectrometry (HRMS) is employed for the accurate determination of the molecular weight and elemental composition of benzylidene camphor and its derivatives. semanticscholar.orgresearchgate.net This technique provides a high degree of confidence in the identification of the compound. For example, in the analysis of a benzylidene camphor derivative, the mass-to-charge ratio (m/z) was determined with high precision, confirming its calculated molecular formula. dovepress.com

Table 2: Key FT-IR Absorption Bands for a Benzylidene Camphor Derivative dovepress.com

Vibrational Mode Wavenumber (cm⁻¹)
Ring C–H Stretch3150–3050
C–H Stretch2927
Cyclic C=O Stretch1720
C=C Stretch1637
O−CH₃ Stretch1250
Note: Data is for a specific derivative and may vary for benzylidene camphor itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental in characterizing benzylidene camphor, particularly due to its primary function as a UV filter. researchgate.net The UV spectrum reveals the wavelengths at which the molecule absorbs light, which is crucial for its application in sunscreens. Benzylidene camphor derivatives exhibit strong absorption in the UV-B range (290-320 nm). researchgate.netgoogle.com The exact maximum absorption wavelength can be influenced by the solvent and substituents on the benzylidene ring. researchgate.net Studies have shown that upon exposure to UV radiation, benzylidene camphor can undergo cis-trans isomerization, which can be monitored by changes in the UV-Vis absorption spectrum. researchgate.net The concentration of benzylidene camphor can be quantified using UV spectroscopy, and this technique has been used in combination with other methods to study its penetration into the skin. nih.gov

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating benzylidene camphor from other components in a mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination and quantification of benzylidene camphor and other sunscreen agents in cosmetic formulations. researchgate.netnih.gov Various HPLC methods have been developed, often employing a C18 or a phenyl-bonded column with a mobile phase typically consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution. nih.govpreprints.orgscielo.br Detection is commonly performed using a diode-array detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths. nih.govpreprints.org The retention time of benzylidene camphor is a key parameter for its identification in a chromatogram. Method validation according to established guidelines ensures the linearity, precision, accuracy, and robustness of the analytical procedure. researchgate.netpreprints.org

Table 3: Example of HPLC Method Parameters for Sunscreen Analysis nih.govpreprints.org

Parameter Condition 1 nih.govCondition 2 preprints.org
Column ACE C18 (250 × 4.6 mm, 5 μm)Fortis Phenyl (150.0 x 2.1 mm, 5 μm)
Mobile Phase 88:12 (v/v) methanol-water57/43 (v/v) acetonitrile/45 mM aqueous ammonium (B1175870) formate
Flow Rate 1.0 mL min⁻¹0.4 mL/min
Detection DAD (at maximum wavelength of each compound)DAD (300 nm for 4-MBC)
Temperature 20°CRoom temperature (25 °C)

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile and semi-volatile compounds like benzylidene camphor. nih.govnih.gov In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification. Enantioselective GC-MS methods have been developed to separate and identify the different stereoisomers of benzylidene camphor derivatives. nih.gov This is particularly important as stereoisomers can have different biological properties. Sample preparation for GC-MS often involves extraction with a suitable solvent, followed by centrifugation and filtration. nih.govchrom-china.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)mdpi.com

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has become a cornerstone for the identification and quantification of benzylidene camphor and its related compounds in various complex matrices. This technique offers superior sensitivity and selectivity compared to conventional chromatographic methods, allowing for the detection of trace levels of these UV filters in environmental and biological samples. The coupling of the high separation efficiency of UHPLC with the precise mass detection of MS/MS enables the unambiguous identification and quantification of target analytes, even in the presence of interfering substances.

Research has demonstrated the successful application of UHPLC-MS/MS for analyzing camphor-derived UV filters in diverse samples such as human urine, placental tissue, and textiles. nih.govchinesestandard.netusda.gov The methodologies often involve a sample preparation step to extract and purify the analytes prior to instrumental analysis. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. nih.govnih.gov For biological samples like urine, an enzymatic hydrolysis step is frequently included to cleave conjugated metabolites, allowing for the measurement of the total concentration of the compound. nih.gov

The ionization source is a critical component of the MS/MS system. Electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) are commonly employed for the analysis of UV filters like benzylidene camphor. nih.govchinesestandard.net Following ionization, the tandem mass spectrometer allows for the selection of a specific precursor ion corresponding to the analyte, its fragmentation, and the subsequent detection of specific product ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and reduces matrix effects. researchgate.net

The validation of these analytical methods is crucial to ensure reliable and accurate results. Performance characteristics such as recovery, precision (expressed as relative standard deviation or RSD), and limits of quantification (LOQ) are rigorously assessed. For instance, a validated UHPLC-MS/MS method for the analysis of 3-benzylidene camphor (3-BC) and other UV filters in human urine showed analyte recoveries ranging from 79% to 113%, with an RSD between 2% and 15%. nih.gov Specifically for 3-BC, the method was validated at 0.5 ng/mL, achieving recoveries of 95–113% and an RSD of 2–6%. nih.gov Another study focusing on the determination of 3-BC in various rat tissues reported recoveries of 80-100% for most tissues and a method detection limit of 0.005 µg/g in tissue. researchgate.net

The versatility of LC-MS/MS is further highlighted by its use in analyzing 3-benzylidene camphor in textiles, where a method involving ultrasonic extraction with methanol followed by LC-MS/MS determination has been standardized. usda.gov Furthermore, the technique has been adapted for the simultaneous analysis of multiple UV filters in aquatic invertebrates, demonstrating its broad applicability in environmental monitoring. nih.gov

Table 1: Performance Characteristics of LC-MS/MS Methods for Benzylidene Camphor and Related Compounds

Analyte Matrix Sample Preparation LOQ Recovery (%) Precision (RSD %) Source
3-Benzylidene Camphor (3-BC) Human Urine Enzymatic Hydrolysis, LLE, d-SPE 0.5 ng/mL (validation level) 95-113 2-6 nih.gov
3-Benzylidene Camphor (3-BC) Rat Tissue Homogenization, Heptane/Methanol Extraction 0.005 µg/g (detection limit) 80-100 Not Specified researchgate.net
3-(4'-methylbenzylidene) camphor (4-MBC) Human Semen Hydrolysis, Protein Precipitation, SPE 1 µg/L (detection limit) 92-114 6-9 (intra-day); 7-14 (inter-day) rsc.orguzh.ch
cx-MBC (4-MBC metabolite) Human Urine Enzymatic Hydrolysis, Online SPE 0.15 µg/L 90-110 < 5.5 uzh.ch

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
3-Benzylidene camphor 6433290
3-(4-Methylbenzylidene) camphor 643751
Benzophenone-1 16751
Benzophenone-2 16568
Benzophenone-3 4632
Benzophenone-8 58941
4-Hydroxybenzophenone 10789
3-(4'-carboxybenzylidene)camphor 11438905
3-(4-carboxybenzylidene)-6-hydroxycamphor 15555465
Benzyl (B1604629) salicylate 8363
Phenyl salicylate 8063
Octyl salicylate 137456
Homosalate 3638
Estrone 5870
17β-estradiol 5757
17α-ethinylestradiol 5991
Methanol 887

Photochemical and Photophysical Investigations of Benzylidene Camphor

Excited State Dynamics and Energy Dissipation Pathways

Upon absorbing UV light, benzylidene camphor (B46023) is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). capes.gov.br This initial excitation is to a ππ* state. A key characteristic of benzylidene camphor's photophysics is the exceptionally short lifetime of this S₁ state, which is on the order of picoseconds (10⁻¹²s). nih.govresearchgate.net This ultrafast deactivation is crucial for its function as a sunscreen, as it minimizes the time available for potentially damaging chemical reactions to occur. nih.gov

Table 1: Photophysical Properties of Benzylidene Camphor Derivatives

Property Description Value/Characteristic
Excited Singlet State (S₁) Lifetime The duration of the initial excited state after UV absorption. Extremely short, on the order of 10⁻¹² seconds. nih.govresearchgate.net
Excited Triplet State (T₁) Lifetime The duration of the triplet state populated via intersystem crossing. Significantly longer than the S₁ state, in the microsecond range.
Primary Deactivation Pathway The main mechanism for returning to the ground state. Predominantly non-radiative decay. nih.gov

Intersystem crossing (ISC) is the process by which the molecule transitions from the excited singlet state (S₁) to the excited triplet state (T₁). For benzylidene camphor derivatives like 4-MBC, ISC is an efficient process that competes with other deactivation channels. nih.gov This process is fundamental because it populates the triplet state, which is a precursor for photoisomerization. researchgate.net

Computational studies on 4-MBC have elucidated the complex pathways of intersystem crossing. nih.gov After initial excitation, the molecule can move from the initial ππ* singlet state (¹ππ) to a different singlet state of nπ character (¹nπ). From this ¹nπ state, an efficient intersystem crossing to the triplet manifold (³ππ) occurs. nih.gov Another proposed pathway involves a direct crossing from the ¹ππ state to a triplet nπ* state (³nπ), which then converts to the ³ππ state. nih.gov The presence of the carbonyl group within the camphor structure is thought to facilitate these spin-forbidden transitions.

The predominant mechanism for the rapid and safe dissipation of absorbed UV energy in benzylidene camphor is through non-radiative deactivation, facilitated by conical intersections. nih.gov A conical intersection is a point on a molecule's potential energy surface where two electronic states have the same energy, creating a "funnel" for extremely fast internal conversion back to the ground state.

Theoretical models for 4-MBC show that once the triplet state (³ππ*) is populated, there is a nearly barrierless path for the molecule to relax to a crossing point with the ground state (S₀). nih.gov This allows for the efficient conversion of electronic energy into vibrational energy (heat), which is then dissipated to the surroundings. This ultrafast, non-radiative decay from the excited state is the primary reason for the high photostability of benzylidene camphor derivatives, making them effective photoprotective agents. nih.govresearchgate.net

Intersystem Crossing Mechanisms

Photoinduced Isomerization and Photostability Studies

A significant photochemical reaction for benzylidene camphor upon UV irradiation is the reversible cis-trans (or E/Z) isomerization around the exocyclic double bond. nih.govresearchgate.net When a solution of benzylidene camphor is exposed to UV light, a photostationary state is quickly established, which is a mixture of the E and Z isomers. nih.govresearchgate.net This isomerization is a key energy dissipation pathway. chemeurope.com

The isomerization process is understood to occur from the excited state. The very short lifetime of the precursor state to isomerization (around 10⁻¹² s) means that the photochemical behavior is independent of concentration or the presence of oxygen. nih.govresearchgate.net The reaction is fully reversible, and in practice, the mixture of both isomers acts as the effective UV filter. nih.govresearchgate.net

The efficiency of the photoisomerization can be quantified by its quantum yield, which is the fraction of absorbed photons that lead to the isomerization reaction. The quantum yields for the isomerization of benzylidene camphor derivatives have been determined in various solvents. researchgate.net For 4-methylbenzylidene camphor, the quantum yield for isomerization is reported to be between 0.13 and 0.3. chemeurope.com

This relatively low quantum yield indicates that isomerization is not the only deactivation process occurring. chemeurope.com A significant portion of the absorbed energy is dissipated through other non-radiative pathways, as discussed previously. The good correlation between theoretical and experimental values for the ratio of isomers at the photostationary state, combined with low photodegradation quantum yields, confirms the high photostability of these compounds. nih.govresearchgate.net This stability is a critical attribute for a sunscreen agent, ensuring its protective function is maintained during sun exposure. nih.gov

Table 2: Quantum Yield for Isomerization of 4-Methylbenzylidene Camphor

Photochemical Process Quantum Yield (Φ)
Isomerization 0.13 - 0.3 chemeurope.com

Photostationary States and Photoreversibility

Upon exposure to ultraviolet (UV) radiation, benzylidene camphor and its derivatives undergo a photoinduced E/Z (or cis-trans) isomerization. researchgate.netnih.gov This photochemical reaction is characterized by its efficiency and reversibility. When irradiated, each isomer can convert into the other after absorbing a photon, leading to a mixture of the E and Z forms. nih.gov This process quickly reaches a photostationary state, which is a stable equilibrium composition of the isomers under continuous irradiation. researchgate.netnih.govwikipedia.org

The establishment of this photostationary state is a key factor in the compound's function as a UV filter. The ratio of the E and Z isomers at this equilibrium depends on factors such as the solvent and the wavelength of irradiation. researchgate.net The photochemical behavior is not typically dependent on the concentration of the compound or the presence of oxygen. researchgate.netnih.gov The precursor states for this isomerization are extremely short-lived, on the order of picoseconds (10⁻¹²s), which prevents them from reacting with adjacent molecules. researchgate.netnih.gov

Crucially, the isomerization process is almost completely reversible. nih.gov Studies have shown that benzylidene camphor derivatives are very slightly photodegradable, a fact confirmed by their low photodegradation quantum yields. researchgate.netnih.gov This excellent photostability, combined with the rapid and reversible isomerization, means that the mixture of E and Z forms effectively acts as a persistent UV filter. nih.govnih.gov

Table 1: Photochemical Properties of Benzylidene Camphor Derivatives

Property Observation Significance
Primary Photoreaction E/Z (cis-trans) Isomerization Efficiently dissipates absorbed UV energy.
Equilibrium State Rapidly reaches a photostationary state. nih.gov Ensures a stable mixture of isomers under UV exposure.
Reversibility Isomerization is highly reversible. nih.gov Contributes to the high photostability of the compound.

| Photodegradation | Very low photodegradation quantum yields. researchgate.netnih.gov | The compound maintains its integrity and protective function over time. |

Mechanisms of Singlet Oxygen Generation

While benzylidene camphor is known for its photostability, it can also act as a photosensitizer, leading to the generation of singlet oxygen (¹O₂). The mechanism begins with the absorption of a UV photon, which promotes the molecule to an excited singlet state (S₁). While much of this energy is dissipated through isomerization, a significant portion of the excited singlet molecules can undergo intersystem crossing to a longer-lived triplet state (T₁). researchgate.net

The photostability of a derivative like 4-Methylbenzylidene camphor (4-MBC) is attributed to the ³ππ* character of its T₁ state. researchgate.net Once in the triplet state, the benzylidene camphor molecule can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet. researchgate.net This energy transfer process, known as a Type II photosensitization reaction, excites the oxygen molecule to its highly reactive singlet state (¹O₂). researchgate.net

The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. nsf.govkuleuven.be This yield can vary depending on the specific derivative and the solvent environment. For instance, the triplet state of some derivatives can be quenched by molecular oxygen, leading directly to the formation of singlet oxygen. researchgate.net

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) for Benzylidene Camphor Derivatives

Compound Solvent Singlet Oxygen Quantum Yield (ΦΔ)
4-Methylbenzylidene Camphor (4-MBC) Ethanol (B145695) 0.05 ± 0.01 researchgate.net
4-Methylbenzylidene Camphor (4-MBC) Acetonitrile 0.06 ± 0.01 researchgate.net

Photochromic Properties of Benzylidene Camphor Derivatives

Photochromism is the phenomenon where a compound undergoes a reversible change in color upon exposure to electromagnetic radiation. The fundamental E/Z photoisomerization of benzylidene camphor derivatives is a form of photochromism. researchgate.net When the molecule absorbs UV light, the transformation from one isomer to the other alters the molecule's geometry and, consequently, its absorption spectrum. This change in absorption properties is the basis of its photochromic behavior.

While the primary absorption of benzylidene camphor is in the UV range, the E and Z isomers possess distinct absorption spectra. The reversible conversion between these two states upon the application and removal of UV light means the material's ability to absorb certain wavelengths changes. researchgate.netnih.gov This property is of interest for the development of materials that can adapt to changing light conditions. For example, photochromic agents can be used in applications where a color change is desired upon exposure to sunlight. europa.eu The high degree of reversibility and stability of the isomerization in benzylidene camphor derivatives makes them candidates for such photosensitive systems. nih.gov

Computational Chemistry and Theoretical Modeling of Benzylidene Camphor

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of benzylidene camphor (B46023) and its derivatives. These calculations are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular tool in chemistry and materials science for predicting and interpreting the behavior of complex systems at an atomic scale. wikipedia.orgua.pt DFT calculations are instrumental in understanding the electronic and geometric behaviors of benzylidene camphor derivatives. mdpi.com

Theoretical studies have utilized DFT to explore the UV absorption properties of 4-methylbenzylidene camphor (4-MBC) and its parent compound, benzylidene camphor (BC). rsc.org These calculations help in understanding the electronic transitions responsible for their UV-filtering capabilities. rsc.org For instance, the S₀→S₂ excitation in both 4-MBC and BC is characterized as a π→π* transition, with the highest occupied molecular orbital (HOMO) delocalized over the benzylidene and camphor moieties and the lowest unoccupied molecular orbital (LUMO) primarily located on the styrene (B11656) part. rsc.org

DFT has also been used to analyze the charge distribution in the ground and excited states of these molecules. researchgate.net Natural Bond Orbital (NBO) analysis, an extension of Natural Population Analysis (NPA), helps in partitioning the electron density to understand charge transfer upon excitation. researchgate.net In 4-MBC, a negative charge transfer from the benzylidene to the camphor moiety is observed upon excitation. rsc.orgresearchgate.net

Furthermore, DFT calculations are crucial for determining various molecular properties that influence the stability and reactivity of benzylidene derivatives. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the chemical reactivity of a molecule. mdpi.comirjweb.com A smaller gap generally indicates higher reactivity. irjweb.comajchem-a.com DFT studies on methyl 4,6-O-benzylidene-α-d-glucopyranoside (MBG) derivatives have shown that the stability of the compounds is related to the magnitude of their HOMO-LUMO energy gap. mdpi.com

Ab initio methods are computational chemistry methods based on quantum mechanics. Among the most prominent are the Complete Active Space Self-Consistent Field (CASSCF) and the Complete Active Space Second-Order Perturbation Theory (CASPT2) methods, which are central to the MOLCAS quantum chemistry program package. These methods are particularly powerful for studying the excited states of molecules, which is crucial for understanding photochemical processes. psu.edumolcas.org

The photophysical mechanism of 4-methylbenzylidene camphor (4-MBC), a common UV filter, has been investigated using a combination of CASSCF and CASPT2 methods. nih.gov These studies have elucidated the deactivation channels of the excited state of 4-MBC, revealing that intersystem crossing to triplet states plays a significant role. nih.gov The V(¹ππ) state, which is populated upon UV absorption, can decay through two primary nonradiative pathways involving internal conversion and intersystem crossing to populate the ³ππ state. nih.gov This detailed understanding of the excited-state dynamics is essential for explaining the photostability of UV filters like benzylidene camphor derivatives. researchgate.net

Static theoretical studies using CASSCF and MS-CASPT2 have been applied to understand ring-opening mechanisms in cyclic ketones, which share structural similarities with the camphor moiety. researchgate.net These calculations can predict reaction barriers and pathways on the excited state potential energy surfaces. researchgate.net The CASPT2 method, in particular, has been shown to provide transition energies for photon absorption and emission that are in excellent agreement with experimental data for various systems. psu.edu

The analysis of chemical reactivity indicators derived from quantum chemical calculations provides valuable insights into the behavior of molecules. ajchem-a.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to this analysis. irjweb.com

The HOMO energy is related to the ionization potential (IP), which is the energy required to remove an electron, while the LUMO energy is related to the electron affinity (EA), the energy released when an electron is added. ajchem-a.comekb.eg The difference between the HOMO and LUMO energies, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and stability of a molecule. irjweb.comekb.eg A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the opposite. irjweb.com

For a series of methyl 4,6-O-benzylidene-α-d-glucopyranoside (MBG) derivatives, DFT calculations were used to determine these reactivity indicators. mdpi.com The LUMO energy levels were found to correlate with the antimicrobial activity of the compounds. mdpi.com Other global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S) can also be calculated from the HOMO and LUMO energies to further characterize the reactivity of the molecules. mdpi.comsemanticscholar.org

Theoretical studies on benzylidene camphor derivatives have shown that these quantum chemical parameters can be correlated with their observed biological activities. rsc.org For example, the antiwear properties of certain Schiff base lubricant additives derived from salicylaldehyde (B1680747) have been successfully correlated with their calculated HOMO and LUMO energies, energy gap, and dipole moment. rsc.org

Ab Initio Methods in Excited State Calculations (e.g., CASPT2, CASSCF)

Molecular Simulation and Docking Studies

Molecular simulation and docking are computational techniques used to study the interactions between molecules, providing insights into biological processes and guiding the design of new therapeutic agents.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein (receptor). nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. texilajournal.com

Molecular docking studies have been performed on derivatives of benzylidene camphor to investigate their potential as anticonvulsant agents. scilit.comtandfonline.com For instance, the most active hydrazone and thiosemicarbazone derivatives of benzylidene camphor were docked into the active site of a relevant protein (PDB ID: 1OHV). scilit.comtandfonline.com The results revealed key interactions, such as hydrogen bonding and pi-stacking, with specific amino acid residues like LYS329A, GLN301A, and THR353B, which are crucial for their biological activity. scilit.comtandfonline.com

In another study, docking was used to explore the binding of benzylidene derivatives to fungal and bacterial proteins to assess their antimicrobial potential. mdpi.com The binding affinities calculated from these docking studies helped to identify the derivatives with the strongest interactions, which correlated with their observed antibacterial and antifungal activities. mdpi.com The reliability of docking poses is often validated by comparing the docked conformation with a co-crystallized ligand, where a low root-mean-square deviation (RMSD) value (typically <2Å) indicates a good prediction. mdpi.com

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org These simulations provide detailed information about the conformational changes and stability of ligand-protein complexes. dntb.gov.ua

MD simulations have been used to confirm the stability of docked complexes of benzylidene derivatives with their target proteins. mdpi.comnih.gov For example, after docking methyl 4,6-O-benzylidene-α-d-glucopyranoside (MBG) derivatives into the active sites of L,D-transpeptidase Ykud and endoglucanase from Aspergillus niger, MD simulations revealed that the resulting complexes remained stable under physiological conditions over the simulation time. mdpi.com This stability is a crucial factor for a molecule to exert its biological effect. mdpi.com

Pharmacophore Modeling and Field Mapping

Pharmacophore modeling and molecular field mapping are computational strategies used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. These models are crucial in drug discovery for designing new compounds with improved potency and selectivity.

In the study of benzylidene camphor and its derivatives, these techniques have been particularly valuable for exploring potential anticonvulsant agents. scilit.com Molecular field mapping studies have been conducted to compare the electrostatic and steric properties of benzylidene camphor derivatives with known anticonvulsant drugs, such as gabapentin. tandfonline.com The goal of such studies is to identify similarities in their molecular fields, which might suggest a similar mechanism of action. tandfonline.comresearchgate.net

Field mapping results indicate that derivatives of benzylidene camphor, including its hydrazone, semicarbazone, and thiosemicarbazone forms, share field similarities with gabapentin, achieving a field similarity score of 0.5 or higher. tandfonline.com These maps visualize key interaction points:

Negative Ionic Fields: Represented by sky-blue colors, indicating regions favorable for interaction with positive charges.

Positive Ionic Fields: Shown in magenta, indicating regions favorable for interaction with negative charges.

Van der Waals Interactions: Light yellow colors highlight areas where shape and volume are critical for binding.

Hydrophobic Fields: Dark yellow colors denote non-polar regions important for interactions. tandfonline.com

By analyzing these fields, researchers can develop a pharmacophore model that encapsulates the necessary features for anticonvulsant activity. For instance, a proposed model for semicarbazone derivatives includes four essential binding sites. researchgate.net Further molecular docking studies on the most active benzylidene camphor derivatives have identified specific interactions, such as hydrogen bonding with amino acid residues like LYS329A, GLN301A, and THR353B, and Pi-stacking interactions with residues like PHE189A within protein targets. scilit.comresearchgate.net These findings not only support the pharmacophore models but also provide a more detailed understanding of the probable binding modes at the molecular level. researchgate.net

Table 1: Molecular Field Mapping Characteristics of Benzylidene Camphor Derivatives vs. Gabapentin
Field TypeDescriptionSignificance in Modeling
Negative IonicRepresents regions with negative electrostatic potential, attractive to positive charges. tandfonline.comIdentifies potential hydrogen bond acceptor sites.
Positive IonicRepresents regions with positive electrostatic potential, attractive to negative charges. tandfonline.comIdentifies potential hydrogen bond donor sites.
Van der WaalsRepresents the steric shape and volume of the molecule. tandfonline.comCrucial for defining the required shape complementarity with the binding site.
HydrophobicRepresents non-polar regions of the molecule. tandfonline.comHighlights areas likely to engage in hydrophobic interactions within the target protein.

Structure-Energy Relationships for Rational Design

The rational design of molecules for specific applications, such as UV filters, relies heavily on understanding the relationship between a molecule's chemical structure and its energetic properties, particularly its electronic excitation energies. Theoretical studies on benzylidene camphor derivatives, such as 4-methylbenzylidene camphor (4-MBC), have been instrumental in establishing these structure-energy relationships to develop new and more effective UVA filters. researchgate.net

The primary goal of this research is to modify the structure of existing UVB filters like 4-MBC to shift their absorption into the UVA region. researchgate.net This is achieved by strategically adding substituents to the molecular scaffold, which alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO transition is fundamental to the molecule's light-absorbing properties. researchgate.net

Computational studies have revealed several key relationships for the rational design of benzylidene camphor-based UV filters:

Effect of Substituent Position: The benzylidene moiety is the primary site for effective modification. Substituents placed on the camphor part of the molecule have little effect on the absorption profile because those atoms are not significantly involved in the HOMO→LUMO transition. researchgate.net

Effect of Electron-Donating and Withdrawing Groups:

Adding electron-donating groups (like an amino group, -NH₂) to the C11 position (on the benzyl (B1604629) ring) leads to a significant red-shift (a decrease in excitation energy), moving the absorption towards the UVA range. However, this often comes at the cost of a decreased oscillator strength, which relates to the probability of the electronic transition. researchgate.net

Adding electron-withdrawing groups (like an aldehyde group, -CHO) to the C15 position (also on the benzyl ring) also causes a red-shift and, importantly, can increase the oscillator strength. researchgate.net

Synergistic Effects: The simultaneous addition of two substituents can produce a greater effect than the sum of their individual effects. For instance, adding an amino group at C11 and an aldehyde group at C15 to benzylidene camphor results in a red-shift that is significantly larger than the combined red-shifts of the single substitutions. This synergistic effect has led to the design of new derivatives with absorption red-shifted by up to 0.69 eV while maintaining strong oscillator strengths. researchgate.netresearchgate.net

These derived structure-energy relationships provide a clear roadmap for the rational design of novel UV filters based on the benzylidene camphor scaffold. researchgate.net

Table 2: Structure-Energy Relationships for Substituted Benzylidene Camphor
Modification SiteSubstituent TypeEffect on Excitation Energy (Absorption)Effect on Oscillator Strength
Camphor MoietyAnyMinimal change researchgate.netMinimal change researchgate.net
Benzylidene Moiety (C11)Electron-Donating (e.g., -NH₂)Significant Decrease (Red-shift) researchgate.netDecrease researchgate.net
Benzylidene Moiety (C15)Electron-Withdrawing (e.g., -CHO)Decrease (Red-shift) researchgate.netIncrease researchgate.net

Non-Covalent Interactions and Charge Transfer

Non-covalent interactions and intramolecular charge transfer are fundamental phenomena that govern the structure, stability, and photophysical properties of molecules like benzylidene camphor. Theoretical calculations provide deep insights into these aspects, which are crucial for understanding its behavior, particularly upon electronic excitation.

Upon absorption of UV radiation, benzylidene camphor undergoes an electronic transition from the ground state to an excited state. This process involves a redistribution of electron density. In 4-methylbenzylidene camphor (4-MBC) and its parent compound, benzylidene camphor (BC), the HOMO is delocalized across the benzylidene moiety and the oxygen atom of the camphor group. researchgate.net The LUMO, however, is primarily localized on the styrene part of the molecule. researchgate.net Consequently, electronic excitation from the HOMO to the LUMO results in a small but significant intramolecular charge transfer. researchgate.net

This charge transfer can be quantified using methods like Natural Bond Orbital (NBO) analysis, which calculates atomic charges in different electronic states. researchgate.net Studies on 4-MBC and BC show that the polarity of the molecule increases slightly upon excitation. This means the positive and negative charges become more localized in the excited Franck-Condon state compared to the ground state. researchgate.net

Analysis of the charge distribution reveals specific patterns:

The benzylidene moiety is positive in both the ground and excited states, but it becomes more positive after excitation. researchgate.net

The camphor moiety , in contrast, is negative in both states. researchgate.net

This shift in electron density upon excitation is a key feature of its function as a UV filter. Furthermore, various non-covalent interactions, such as hydrogen bonds and π-π stacking, are critical for how benzylidene camphor derivatives interact with biological targets, like proteins. researchgate.netbeilstein-journals.org For example, in docking studies, hydrogen bonds between the derivative and amino acid residues, as well as π-stacking interactions with aromatic residues, are identified as the key non-covalent forces responsible for binding affinity and biological activity. researchgate.net The interplay of these forces, including electrostatic, dispersion, and charge-transfer components, ultimately determines the molecule's conformation and its interactions with its environment. beilstein-journals.org

Table 3: Charge Distribution in Benzylidene Camphor (BC) and 4-Methylbenzylidene Camphor (4-MBC)
Molecular MoietyElectronic StateCharge Characteristic
BenzylideneGround StatePositive researchgate.net
Franck-Condon (Excited) StateMore positive than ground state researchgate.net
CamphorGround StateNegative researchgate.net
Franck-Condon (Excited) StateNegative researchgate.net

Biological and Pharmacological Activities of Benzylidene Camphor Derivatives

Neurological and Central Nervous System Activities

Derivatives of benzylidene camphor (B46023) have shown notable activity within the neurological and central nervous system, primarily as anticonvulsant agents.

Anticonvulsant Efficacy and Structure-Activity Relationships

A number of studies have synthesized and evaluated benzylidene camphor derivatives, including hydrazones, semicarbazones, and thiosemicarbazones, for their anticonvulsant properties using models like the maximal electroshock seizure (MES) test. msu.ruresearchgate.netscilit.comtandfonline.com

Research has demonstrated that modifications to the benzylidene camphor structure significantly influence anticonvulsant activity. A series of twenty novel derivatives, including hydrazones, semicarbazones, and thiosemicarbazones, were synthesized and tested. scilit.comtandfonline.com Among them, a hydrazone derivative (compound 2f) and a thiosemicarbazone derivative (compound 4d) were identified as the most potent compounds, showing significant anticonvulsant activity at a dose of 30 mg/kg, which is comparable to the standard drug phenytoin (B1677684). tandfonline.comresearchgate.net

The structure-activity relationship (SAR) analysis suggests that the presence of certain substituents is crucial for efficacy. For instance, hydrazone 194f and thiosemicarbazone 196d were found to have the highest activity with lower neurotoxicity. msu.ru Another study on hydrazide-hydrazones indicated that compounds 3d and 3o were highly active in the MES test, with activity comparable to phenytoin and carbamazepine. researchgate.net It has been suggested that increased lipophilicity is directly related to the anticonvulsant activity of these compounds. researchgate.net

The following table summarizes the anticonvulsant activity of selected benzylidene camphor derivatives from a study. researchgate.net

CompoundMES Screen (% Protection)
1c 100
1d 100
2a 100
2b 100
2c 100
2e 100
2f 30
3a 100
3b 100
3c 300
3d 100
4b 100
4c 300
4d 30
Activity is shown as the dose in mg/kg at which protection was observed.

Molecular Mechanisms of Action (e.g., GABA-AT Receptor Interactions)

The primary mechanism of action for many anticonvulsant drugs involves the enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission. pharmacologyeducation.orgepilepsysociety.org.uk GABA is the main inhibitory neurotransmitter in the mammalian central nervous system, and its activity reduces neuronal excitability. epilepsysociety.org.ukwikipedia.org One key enzyme in this pathway is GABA transaminase (GABA-AT), which is responsible for the degradation of GABA. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can help to suppress seizures. researchgate.nettandfonline.com

Molecular docking studies have been performed to elucidate the interaction of active benzylidene camphor derivatives with the GABA-AT receptor. msu.rutandfonline.com These studies revealed that the most active compounds, such as hydrazone (2f) and thiosemicarbazone (4d), bind to specific amino acid residues in the active site of the GABA-AT protein (PDB code: 1OHV). scilit.comtandfonline.comresearchgate.net The interactions involve hydrogen bonding and Pi-stacking with residues such as LYS329A, GLN301A, and THR353B. msu.ruresearchgate.nettandfonline.com These interactions are believed to be responsible for the inhibition of the GABA-AT enzyme. researchgate.nettandfonline.com

Field alignment studies further support this mechanism, showing that the active compounds possess strong hydrophobic regions, hydrogen donor and acceptor sites, and van der Waals attraction regions. researchgate.nettandfonline.com These features create electrostatic and steric interactions with the GABA-AT receptor, contributing to their anticonvulsant effect. researchgate.nettandfonline.com

Antimicrobial and Antifungal Potentials

Benzylidene camphor derivatives have also been investigated for their ability to inhibit the growth of various microorganisms and fungi.

Studies on methyl 4,6-O-benzylidene-α-d-glucopyranoside derivatives showed significant antibacterial and antifungal efficacy. mdpi.com Specifically, compounds with lauroyl and cinnamoyl acyl chains demonstrated the most potential against human and fungal pathogens. mdpi.com In another study, sulfur derivatives of camphor were tested against a panel of Gram-positive and Gram-negative bacteria. mdpi.com These derivatives generally showed higher antimicrobial activity than related sulfonic derivatives, particularly against Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 64 µg/mL. mdpi.com

The antifungal activity of benzylidene derivatives has also been noted. One study found that a specific derivative (compound 3b) was more active against Candida albicans (MIC: 0.25 μg/mL) than the standard drug clotrimazole. nih.gov Other derivatives showed notable activity against Aspergillus niger and Aspergillus fumigatus. mdpi.comnih.gov Molecular docking studies suggest that these compounds may exert their effects by binding to key fungal proteins. mdpi.comnih.gov However, some studies on other camphor derivatives, such as certain hydrazones and imines, reported only modest antimycobacterial activities and no significant activity against Mycobacterium tuberculosis in some cases. mdpi.com

Cytotoxicity and Antineoplastic Investigations

The potential of benzylidene camphor derivatives as anticancer agents has been an area of active research, with studies focusing on their effects on cancer cell lines and tumor efficacy.

In Vitro Cytotoxicity Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of benzylidene camphor derivatives against various human cancer cell lines. In one study, novel heterocyclic compounds derived from camphor were tested against MCF-7 breast carcinoma cells and A549 lung cancer cells. rsc.org One compound in particular, designated as compound 20, showed remarkable potency with an IC50 value of 0.78 μM against MCF-7 cells and 1.69 μM against A549 cells. rsc.org These values were significantly lower than those of the standard chemotherapy drugs doxorubicin (B1662922) and dasatinib (B193332). rsc.org

Another investigation focused on two ferrocene-containing camphor sulfonamides, DK-164 and CC-78, tested on non-small cell lung cancer lines (A549 and H1299) and a non-cancerous lung cell line (MRC5). mdpi.com Compound DK-164 demonstrated notable selectivity, showing more pronounced cytotoxicity against the A549 cancer cells compared to the non-cancerous cells. mdpi.com Conversely, a different study on certain camphor imine and hydrazone derivatives found that none of the synthesized compounds exhibited cytotoxic activities against the tested cancer cell lines. mdpi.com

The table below presents the IC50 values for a highly active camphor-derived heterocycle (compound 20) against breast and lung cancer cell lines. rsc.org

CompoundIC50 (μM) vs. MCF-7 (Breast Cancer)IC50 (μM) vs. A549 (Lung Cancer)
Compound 20 0.781.69
Doxorubicin (Standard) 3.102.43
Dasatinib (Standard) 7.9911.8

Anti-Tumor Efficacy

The promising in vitro cytotoxicity results have led to further investigations into the anti-tumor potential of these compounds. The successful design of anti-tumor drugs often involves combining different biologically active subunits into a single molecule to target various cellular pathways, thereby achieving greater efficacy. mdpi.com

The demonstrated selective cytotoxicity of compounds like DK-164 towards cancer cells over non-cancerous cells highlights their potential as leads for developing new anti-tumor agents. mdpi.com Molecular docking studies performed on potent compounds, such as compound 20, support the experimental findings, showing high binding energy to target proteins and suggesting a basis for their strong inhibitory activity. rsc.org These findings indicate that synthesized heterocycles derived from camphor have significant potential for development as potent anticancer agents against breast and lung cancer. rsc.org

Endocrine Disrupting Potential and Hormonal Activity

Benzylidene camphor derivatives, particularly 4-Methylbenzylidene camphor (4-MBC), have been identified as potential endocrine disruptors due to their interaction with hormonal systems. europa.eu

Interactions with Estrogen and Progesterone (B1679170) Receptors

Research indicates that 4-MBC can interact with both estrogen and progesterone receptors. researchgate.netnih.govresearchgate.net Studies have shown that 4-MBC can bind to estrogen receptors (ERs), with some evidence suggesting a preference for ERβ over ERα. oup.comresearchgate.net This binding is competitive, meaning it can displace the natural hormone, estradiol, from the receptor. nih.gov However, the binding affinity is generally considered weak. nih.gov In some cell models, 4-MBC has demonstrated the ability to induce ERα and ERβ mediated transactivation. nih.gov Interestingly, it has also been shown to act as an antagonist for both ERα and ERβ. nih.gov

In addition to its effects on estrogen receptors, 4-MBC has been found to be an antagonist towards the progesterone receptor (PR). oup.comnih.govcapes.gov.br This antagonistic activity has been observed in various in vitro reporter gene assays. oup.comnih.govcapes.gov.br

Table 1: Interaction of 4-Methylbenzylidene Camphor with Hormone Receptors

Receptor Interaction Type Observed Effect
Estrogen Receptor α (ERα) Agonist/Antagonist Weakly induces transactivation; also acts as an antagonist. nih.gov
Estrogen Receptor β (ERβ) Agonist/Antagonist Preferential binding; induces transactivation with higher potency than ERα; also acts as an antagonist. oup.comnih.gov
Progesterone Receptor (PR) Antagonist Antagonistic effects observed in reporter gene assays. oup.comnih.gov

In Vitro and In Vivo Endocrine Modulation Studies

The endocrine-modulating effects of benzylidene camphor derivatives have been investigated in both laboratory cell cultures (in vitro) and in living organisms (in vivo).

In Vitro Studies:

In human breast cancer cells (MCF-7), which are estrogen-dependent, 4-MBC has been shown to accelerate cell proliferation, an indicator of estrogenic activity. researchgate.netnih.govnih.gov

The compound induced alkaline phosphatase activity in human endometrial Ishikawa cells, which is a marker for estrogenic effects. nih.govresearchgate.net

Studies using reporter gene cell lines have confirmed the estrogenic effects of 4-MBC, as well as its antagonistic activity towards the androgen receptor (AR) and progesterone receptor (PR). oup.comnih.gov

In some in vitro assays, 3-Benzylidene camphor (3-BC) has also demonstrated estrogenic activity. hormones.gr

In Vivo Studies:

In immature rats, oral administration of 4-MBC led to a dose-dependent increase in uterine weight, a classic in vivo test for estrogenicity. nih.govhormones.gr

Developmental exposure to 4-MBC in rats has been shown to influence several endocrine parameters, including reproductive organ weights. oup.com

Studies in fish have also demonstrated the estrogenic activity of 4-MBC and 3-BC, with observations of vitellogenin induction, an estrogen-responsive biomarker. researchgate.net

Immunomodulatory and Anti-inflammatory Pathways

Recent research has shed light on the ability of benzylidene camphor derivatives to modulate the immune system and inflammatory responses. nih.govresearchgate.net

Modulation of p38 MAPK and NF-κB Signaling

4-MBC has been reported to interact with inflammatory pathways by activating p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). researchgate.netnih.govresearchgate.net These signaling pathways are crucial in regulating the cellular response to inflammatory stimuli. plos.orgresearchgate.net Activation of p38 MAPK and NF-κB can lead to the production of various inflammatory mediators. nih.govresearchgate.net Molecular docking analyses have predicted that 4-MBC can efficiently bind to transforming growth factor beta-activated kinase 1 (TAK1), a key upstream activator of both the p38 MAPK and NF-κB pathways. researchgate.netnih.gov Some studies on related compounds like hyperoside (B192233) have also shown involvement of ROS/p38 MAPK and ROS/NF-κB signaling pathways. eatris.czmdpi.com

Impact on Inflammatory Cytokine Production (TNF-α, IL-6)

The activation of p38 MAPK and NF-κB signaling by 4-MBC has a direct consequence on the production of pro-inflammatory cytokines. nih.govresearchgate.net Studies on human macrophages have shown that exposure to 4-MBC significantly increases the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov This is further supported by an observed increase in the mRNA expression of TNF-α and IL-6 following exposure to the compound. researchgate.netnih.gov The release of these cytokines is a hallmark of an inflammatory response. plos.org

Table 2: Immunomodulatory Effects of 4-Methylbenzylidene Camphor

Signaling Pathway Effect Downstream Consequence
p38 MAPK Activation researchgate.netnih.gov Increased production of inflammatory cytokines. researchgate.net
NF-κB Activation researchgate.netnih.gov Increased production of TNF-α and IL-6. researchgate.netnih.gov

Cellular Mechanisms and DNA Interactions

The biological activities of benzylidene camphor extend to fundamental cellular processes, including cell proliferation and potential interactions with DNA.

Research has indicated that 4-MBC can induce apoptosis (programmed cell death) and inhibit cell proliferation and DNA repair. researchgate.netnih.gov In vitro studies have demonstrated that 3-benzylidene camphor can increase the proliferation rate of transformed or cancerous cell lines. industrialchemicals.gov.au Some studies have explored the potential for metal complexes of benzylidene derivatives to interact with DNA, suggesting that binding can occur through intercalation. asianpubs.org However, a comprehensive understanding of the direct interaction between benzylidene camphor itself and DNA requires further investigation. The European Scientific Committee on Consumer Safety (SCCS) has noted that information is insufficient to fully evaluate the potential genotoxicity of 4-MBC. europa.eu

Apoptosis Induction and Cell Proliferation Effects

Certain derivatives of benzylidene camphor have demonstrated the ability to influence programmed cell death (apoptosis) and the growth of cells.

One prominent derivative, 4-methylbenzylidene camphor (4-MBC), has been shown to inhibit cell proliferation and induce apoptosis. researchgate.net A study on the human trophoblast cell line HTR8/SVneo revealed that exposure to 4-MBC suppressed cell proliferation and invasiveness. nih.gov The treated cells underwent apoptosis, which was characterized by an increase in DNA fragmentation. nih.gov Furthermore, 4-MBC was found to induce the production of reactive oxygen species (ROS), which contributed to cell death. nih.gov

Research on human breast cancer cells (MCF-7) has also highlighted the impact of benzylidene camphor derivatives on cell proliferation. researchgate.net Studies have confirmed that 4-MBC can accelerate the proliferation of these estrogen-dependent cancer cells. researchgate.netnih.gov This effect is linked to its estrogen-like activity. nih.gov

In the context of anticancer research, novel heterocyclic compounds derived from camphor have shown significant potential. rsc.org One particular compound demonstrated potent inhibitory activity against breast (MCF-7) and lung (A549) cancer cell lines, surpassing the efficacy of some established chemotherapeutic drugs. rsc.org

Table 1: Effects of Benzylidene Camphor Derivatives on Apoptosis and Cell Proliferation

Compound/DerivativeCell LineObserved EffectsReference
4-Methylbenzylidene Camphor (4-MBC)Human Trophoblast (HTR8/SVneo)Suppressed proliferation and invasiveness, induced apoptosis and DNA fragmentation. nih.gov nih.gov
4-Methylbenzylidene Camphor (4-MBC)Human Breast Cancer (MCF-7)Accelerated cell proliferation. researchgate.netnih.gov researchgate.netnih.gov
Novel Heterocyclic Camphor Derivative (Compound 20)Breast Cancer (MCF-7)Potent inhibitory activity (IC50 = 0.78 µM). rsc.org rsc.org
Novel Heterocyclic Camphor Derivative (Compound 20)Lung Cancer (A549)Strong inhibitory activity (IC50 = 1.69 µM). rsc.org rsc.org

DNA Repair Pathway Modulation

The influence of benzylidene camphor derivatives extends to the modulation of DNA repair pathways. Some studies suggest that these compounds can interfere with the cellular mechanisms responsible for repairing damaged DNA.

Research has indicated that 4-MBC can inhibit DNA repair. researchgate.net This inhibition, coupled with its ability to induce apoptosis and curb cell proliferation, highlights its complex interaction with cellular processes. researchgate.net The potential for cyclovinylsiloxanes (cVMS), which can be found in personal care products, to cause DNA damage and compromise the DNA repair system has been suggested as a potential mechanism for breast carcinogenesis. brieflands.com

Other Pharmacological Applications (e.g., Dermatological)

Beyond their primary function as UV filters, derivatives of 3-benzylidene camphor have been investigated for other pharmacological uses, particularly in dermatology.

Patented research has revealed that these derivatives possess interesting activity for the topical and systemic treatment of various dermatological conditions, including acne and psoriasis, as well as other inflammatory and allergic skin complaints. google.com Camphor itself is utilized in addressing skin issues like acne, eczema, and psoriasis due to its local anesthetic, anti-inflammatory, and keratin-dissolving properties. nih.gov

3-Benzylidene camphor is incorporated into a variety of cosmetic products beyond sunscreens, such as moisturizers, foundations, and anti-aging creams. atamanchemicals.com In these formulations, it helps to prevent signs of photoaging like wrinkles, fine lines, and hyperpigmentation by absorbing UV radiation. atamanchemicals.com

Toxicological and Safety Assessments in Research Contexts

The safety of benzylidene camphor and its derivatives has been evaluated through various toxicological studies.

In Vitro and In Vivo Toxicity Assays

Both laboratory (in vitro) and animal (in vivo) studies have been conducted to assess the toxicity of these compounds.

In Vitro Studies:

An in vitro chromosome aberration assay for 3-benzylidene camphor yielded a positive result, indicating potential for chromosomal damage. industrialchemicals.gov.au However, this was contradicted by in vivo findings. industrialchemicals.gov.au

In studies using reconstructed human skin models, novel hydantoin (B18101) derivatives based on the structure of 3-benzylidene camphor showed no cytotoxicity in human skin cells. nih.gov

In Vivo Studies:

An acute toxicity study in rats determined the median lethal dose (LD50) of 3-benzylidene camphor to be greater than 5000 mg/kg of body weight, suggesting low acute toxicity. industrialchemicals.gov.au

A study on juvenile rainbow trout demonstrated a clear dose-response relationship for 3-benzylidene camphor, with an induction of vitellogenin, an estrogenic effect, at doses of 68 mg/kg and higher. researchgate.netresearchgate.net

In a uterotrophic assay with immature rats, 4-MBC and other UV filters increased uterine weight, indicating estrogenic activity. nih.gov

Table 2: Summary of In Vitro and In Vivo Toxicity Findings

CompoundAssay TypeModelKey FindingsReference
3-Benzylidene CamphorIn Vitro Chromosome Aberration-Positive result. industrialchemicals.gov.au industrialchemicals.gov.au
3-Benzylidene CamphorIn Vivo Micronucleus TestMiceNegative result. industrialchemicals.gov.au industrialchemicals.gov.au
3-Benzylidene CamphorIn Vivo Acute Toxicity (LD50)Rats>5000 mg/kg bw. industrialchemicals.gov.au industrialchemicals.gov.au
3-Benzylidene CamphorIn Vivo EstrogenicityRainbow TroutVitellogenin induction at ≥68 mg/kg. researchgate.netresearchgate.net researchgate.netresearchgate.net
4-Methylbenzylidene Camphor (4-MBC)In Vivo Uterotrophic AssayRatsIncreased uterine weight, indicating estrogenic activity. nih.gov nih.gov

Photomutagenicity Studies

Photomutagenicity studies assess whether a substance becomes mutagenic when exposed to light.

Studies on 4-MBC using the Ames test and a chromosomal aberration test in the presence of UVA/UVB light were negative for photomutagenicity. mst.dkeuropa.eu Similarly, three other benzylidene camphor derivatives (Mexoryl SL, SO, and SX) did not show any indication of photomutagenicity in either a bacterial reverse mutation assay or a mammalian chromosome aberration assay when exposed to UV light. sci-hub.seresearchgate.net

Bioavailability and Metabolic Fate Studies (e.g., Human Biomonitoring)

Research has also focused on how the human body absorbs, metabolizes, and excretes benzylidene camphor derivatives.

Human biomonitoring studies have detected metabolites of 4-methylbenzylidene camphor in urine samples. europa.eu In the body, 4-MBC is primarily metabolized to 3-(4-carboxybenzylidene)camphor (cx-MBC) and 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH). researchgate.net These metabolites are excreted in the urine, with peak concentrations appearing 16-24 hours after dermal application. researchgate.net

Studies comparing human and rat hepatocytes found that 3-benzylidene camphor was metabolized more rapidly in rat cells. industrialchemicals.gov.au In mice, the proportion of the metabolite relative to the parent compound was lower than in rats, indicating species-specific differences in metabolism. industrialchemicals.gov.au

In vitro skin permeation studies using a reconstructed human skin model showed that novel hydantoin derivatives based on the 3-benzylidene camphor structure had lower absorption rates compared to some commercially available UV filters like benzophenone-3. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Studies

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for understanding the pharmacokinetic profile of a chemical compound. For benzylidene camphor and its derivatives, particularly the UV filters 3-benzylidene camphor (3-BC) and 4-methylbenzylidene camphor (4-MBC), several studies have investigated their behavior in biological systems.

Absorption

The primary route of exposure to benzylidene camphor derivatives is through dermal application in cosmetic products.

Human Studies : Dermal absorption of these compounds in humans appears to be limited. In a study with male volunteers, the dermal absorption of 3-BC was estimated to be approximately 3%. industrialchemicals.gov.au For 4-MBC, after topical application of a commercial sunscreen, only a small percentage of the applied dose was recovered as metabolites in the urine, suggesting poor absorption through human skin. nih.gov Plasma levels of 4-MBC peaked at 6 hours post-application and subsequently declined. nih.gov

Animal and In Vitro Studies : In rats, dermal absorption of 4-MBC led to peak plasma levels that remained constant for up to 48 hours. nih.gov An in vitro study using pig ear skin demonstrated that the vehicle plays a significant role in the skin penetration of 4-MBC. researchgate.net An alcoholic gel formulation led to faster detection of 4-MBC in the receptor fluid (5 hours) compared to an oil-in-water (O/W) emulsion (24 hours). researchgate.net In both formulations, the majority of the compound was found in the stratum corneum. researchgate.net

Interactive Table: Peak Plasma Concentrations of 4-MBC and Metabolites After Dermal Application

Click to view data
Species Compound Peak Plasma Concentration Time to Peak
Human (Male) 4-MBC 200 pmol/ml 6 h
Human (Female) 4-MBC 100 pmol/ml 6 h
Human 3-(4-carboxybenzylidene)camphor 100-200 pmol/ml 24 h
Human 3-(4-carboxybenzylidene)-6-hydroxycamphor 50-80 pmol/ml 12 h
Rat (400 mg/kg bw) 4-MBC 200 pmol/ml Constant for up to 24-48 h
Rat (2000 mg/kg bw) 4-MBC 1200 pmol/ml Constant for up to 24-48 h
Rat (High Dose) 3-(4-carboxybenzylidene)camphor 55,000 pmol/ml (females) 48-72 h
Rat (High Dose) 3-(4-carboxybenzylidene)-6-hydroxycamphor 18,000 pmol/ml (males) 48-72 h
Data sourced from references nih.govresearchgate.net.

Distribution

Following absorption, benzylidene camphor derivatives are distributed throughout the body.

Animal Studies : In a study involving topical application of 3-BC on rats for 65 days, the chemical was primarily found in plasma and adipose tissue. industrialchemicals.gov.au Lower concentrations were detected in the brain, liver, muscle, and testes. industrialchemicals.gov.au Approximately 10% of the total topically applied amount of 3-BC was recovered in these tissues. industrialchemicals.gov.au The lipophilic nature of these camphor derivatives contributes to their potential for bioaccumulation in tissues after prolonged exposure. researchgate.net

Interactive Table: Distribution of 4-MBC in Pig Ear Skin Layers (in vitro)

Click to view data
Vehicle Stratum Corneum (%) Epidermis (without SC) + Dermis (%)
Alcoholic gel 75.98 7.21
O/W emulsion 80.13 4.52
Data represents the percentage of the applied dose found in each skin layer. Sourced from reference researchgate.net.

Metabolism

Benzylidene camphor and its derivatives undergo biotransformation, primarily in the liver.

Metabolic Pathways : Studies in both rats and humans show that 4-MBC is metabolized into more polar compounds. nih.govresearchgate.net The main metabolic pathway involves the oxidation of the methyl group on the benzylidene moiety to a carboxylic acid, forming 3-(4-carboxybenzylidene)camphor (cx-MBC). nih.govdrugbank.com This is followed by hydroxylation on the camphor ring, yielding 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH). researchgate.netnih.govdrugbank.com In humans, the ratio of cx-MBC to cx-MBC-OH is approximately 1:4. researchgate.net

Species Differences : The rate of metabolism differs between species, with metabolism being more rapid in rats compared to other species. industrialchemicals.gov.au After oral administration in rats, 4-MBC undergoes extensive first-pass metabolism in the liver, leading to very low blood levels of the parent compound. nih.gov The peak concentrations of the metabolite 3-(4-carboxybenzylidene)camphor were about 500-fold higher than those of the parent 4-MBC. nih.gov

Excretion

The metabolites of benzylidene camphor are eliminated from the body through urine and feces.

Human Studies : In humans, the metabolites of 4-MBC are excreted via the urine, with the highest concentrations appearing 16-24 hours after dermal application. researchgate.net A small fraction of the metabolites is excreted as glucuronides. nih.gov

Animal Studies : In rats, following oral administration of 4-MBC, urinary excretion is a minor elimination pathway. nih.gov The majority of the applied dose is recovered in the feces as 3-(4-carboxybenzylidene)camphor and, to a lesser degree, 3-(4-carboxybenzylidene)-6-hydroxycamphor. nih.gov The presence of glucuronides of these metabolites in feces and the slow urinary excretion suggest potential enterohepatic circulation. nih.govdrugbank.com

Environmental Occurrence, Fate, and Ecotoxicology of Benzylidene Camphor

Environmental Distribution and Persistence

The physicochemical properties of benzylidene camphor (B46023) compounds, such as high lipophilicity, lead to their accumulation in various environmental compartments rather than remaining dissolved in the water column. matec-conferences.orgcsic.es

Benzylidene camphor derivatives are frequently detected in aquatic environments, with a notable tendency to adsorb to sediments due to their hydrophobic nature. nih.govcsic.es Studies investigating UV filters in river and lake sediments have identified compounds like 3-(4-methylbenzylidene)camphor (B10762740) (4-MBC) as significant contaminants. publish.csiro.au

In a study of the Evrotas River in Greece, 4-MBC was found to be a predominant compound in sediments, reaching concentrations as high as 1400.4 ng/g dry weight (dw). csic.es Its presence in sediment but not the overlying water was attributed to its high hydrophobicity (log Kow 4.95) and low water solubility. csic.es Similarly, on the coast of Tunisia, 4-MBC was detected in marine sediments at concentrations ranging from 1.1 to 17.6 ng/g dw. nih.gov

Investigations of sediments from the southern Baltic Sea coast also found 4-MBC, particularly during summer and autumn, with concentrations reaching up to 84.5 ng/kg. mdpi.com However, in some studies of river and lake sediments, 3-benzylidene camphor (3-BC) was not detected in any samples. publish.csiro.aumdpi.com The concentration levels in lake sediments often show seasonal variation, with higher levels observed during the summer months, correlating with increased tourism and recreational water activities. publish.csiro.au

Table 1: Occurrence of Benzylidene Camphor Derivatives in Sediments

The lipophilic character of benzylidene camphor derivatives facilitates their uptake and accumulation in the fatty tissues of aquatic organisms, a process known as bioaccumulation. matec-conferences.org There is evidence that these compounds can also biomagnify, meaning their concentration increases at successively higher levels in the food chain. matec-conferences.orgnih.gov

Studies in Iberian river basins detected 4-methylbenzylidene camphor (4-MBC) in fish samples, indicating its bioaccumulation. nih.govcsic.es The concentrations were in the ng/g dry weight range. nih.gov The fact that the highest concentrations were often found in predatory fish suggests that biomagnification of these UV filters may be occurring within the freshwater food web. nih.govcsic.es Biota-sediment accumulation factors (BSAFs) calculated for these compounds were generally below 1, suggesting that while accumulation occurs, the compounds are also excreted to some extent by the fish. nih.govcsic.es

In the Pearl River Estuary in the South China Sea, various organic ultraviolet absorbents have been shown to accumulate in marine organisms, with biota-sediment accumulation factors (BSAFs) ranging from 0.003 to 2.152. researchgate.net The high lipophilicity and resistance to biological degradation are key factors driving this accumulation in the food chain. matec-conferences.org

Occurrence in Aquatic Systems and Sediments

Advanced Degradation and Remediation Strategies

Conventional wastewater treatment plants are often ineffective at completely removing persistent organic pollutants like benzylidene camphor. matec-conferences.orgmatec-conferences.org This has led to research into more effective removal methods, such as advanced oxidation processes (AOPs), which utilize highly reactive radicals to break down these compounds. matec-conferences.orgresearchgate.net

AOPs are considered promising technologies for the degradation of recalcitrant compounds like benzylidene camphor and its derivatives from water. researchgate.netbohrium.com These processes generate powerful oxidizing agents, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−), that can effectively mineralize organic pollutants.

UV irradiation combined with oxidants like hydrogen peroxide (H2O2) or peroxymonosulfate (B1194676) (PMS) creates a highly oxidative environment capable of degrading UV filters. A study comparing UV/H2O2, UV/PMS, and a combined UV/H2O2/PMS system for the degradation of a mixture of UV filters, including 4-methylbenzylidene camphor (4-MBC), found that all three processes were effective. mdpi.com

In synthetic water, the combined UV/PMS/H2O2 process was the most effective. mdpi.com The co-addition of PMS and H2O2 under UV-C light accelerated the degradation rate by 1.5 times compared to the individual UV/H2O2 or UV/PMS processes. mdpi.com In the UV/PMS system, the degradation of UV filters was primarily driven by sulfate radicals (68%), with hydroxyl radicals playing a secondary role (32%). In contrast, both radical species contributed about equally in the UV/H2O2/PMS system. mdpi.com

The Fenton process involves the reaction of ferrous iron (Fe2+) with hydrogen peroxide (H2O2) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light to photoreduce ferric iron (Fe3+) back to Fe2+, allowing for a catalytic cycle that generates more radicals. matec-conferences.org

Research on the degradation of 4-methylbenzylidene camphor (4-MBC) has demonstrated the efficacy of these methods. matec-conferences.orgmatec-conferences.org In one study, the Fenton process achieved a degradation rate of 66.01% for 4-MBC. matec-conferences.orgresearchgate.net The photo-Fenton process proved to be significantly more efficient, reaching a degradation rate of 96.71% under optimal conditions. matec-conferences.orgmatec-conferences.orgresearchgate.net This indicates a synergistic effect between the Fenton reagents and UV light irradiation, making photo-Fenton a highly effective method for the removal of 4-MBC from water. matec-conferences.orgmatec-conferences.org

Table 2: Degradation Efficiency of AOPs for 4-Methylbenzylidene Camphor (4-MBC)

Table of Compounds and PubChem CIDs

Compound Name PubChem CID
Benzylidene camphor 5901612 nih.gov
3-(4-Methylbenzylidene)camphor 6434217 chem960.com
Hydrogen peroxide 784 16streets.comuni.lu
Peroxymonosulfate 11804954 wikipedia.orgwikiwand.com
Fenton's reagent 160257 nih.gov
Benzophenone-3 2369
Ethylhexyl methoxycinnamate 5376976
UV-Driven AOPs (UV/H2O2, UV/PMS, UV/H2O2/PMS)

Kinetic and Mechanistic Studies of Environmental Degradation

The environmental degradation of benzylidene camphor and its derivatives, such as 4-methylbenzylidene camphor (4-MBC), is primarily driven by photochemical reactions. When exposed to UV radiation, these compounds can undergo a reversible cis-trans isomerization. researchgate.net This process reaches a photostationary state quickly, where both isomers coexist and act as UV filters. researchgate.net The photodegradation process is influenced by several factors, including light intensity and wavelength. researchgate.net

Studies on 4-MBC have shown that under solar irradiation alone, the main transformation is the isomerization from the (E)- to the (Z)-form. nih.gov However, in the presence of free chlorine, which is common in swimming pools and some water treatment processes, the degradation of 4-MBC is significantly accelerated. nih.gov The degradation in this system follows pseudo-first-order kinetics. nih.gov The primary reactive species responsible for this enhanced degradation are reactive chlorine species (RCS), which react with the 4-methylstyrene (B72717) part of the molecule. nih.gov This leads to degradation through processes like hydroxylation, chlorine substitution, oxidation, and demethylation. nih.gov The contribution of other reactive species like hydroxyl radicals (•OH) and ozone (O3) to the degradation process is considered minor. nih.gov

The photochemical behavior of benzylidene camphor derivatives generally shows good light stability, and the isomerization process is largely reversible. researchgate.net The degradation quantum yields are typically low, indicating a certain level of persistence in the environment under light exposure alone. researchgate.net

Influence of Environmental Factors on Degradation (pH, Oxidant Concentration)

Environmental factors play a crucial role in the degradation kinetics of benzylidene camphor and its derivatives.

pH: The pH of the surrounding water can influence the degradation process. For instance, the degradation of 4-methylbenzylidene camphor (4-MBC) in a solar/free chlorine system is pH-dependent. nih.gov While the specific impact of pH on the degradation of benzylidene camphor itself is not extensively detailed in the provided results, the behavior of related compounds suggests that pH can alter the speciation and reactivity of both the target compound and the reactive species involved in its degradation. nih.govthecoralreefresearchhub.com

Oxidant Concentration: The concentration of oxidants, such as free chlorine, significantly impacts the degradation rate. Studies on 4-MBC have demonstrated that an increase in the initial free chlorine concentration leads to a faster degradation of the compound under solar irradiation. nih.gov Reactive chlorine species (RCS) are the dominant oxidants driving the degradation in such systems. nih.gov The presence of other substances in the water matrix, like dissolved organic matter and certain ions, can also affect the degradation process by interacting with the reactive species. nih.gov

The stability and degradation pathways of UV filters are also influenced by the formulation they are in. researchgate.net The solvent and other ingredients in a sunscreen product can affect the photostability and the byproducts formed during degradation. researchgate.net

Ecotoxicological Impacts on Aquatic Organisms

Acute and Chronic Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

Benzylidene camphor and its derivatives have been shown to exert toxic effects on aquatic invertebrates.

For 3-benzylidene camphor (3-BC) , studies on Daphnia magna, a common model organism for aquatic toxicity testing, have determined its acute and chronic effects. The 48-hour median effective concentration (EC50), which is the concentration that immobilizes 50% of the daphnids, for 3-BC was found to be 3.61 mg/L. nih.gov In chronic exposure studies lasting 21 days, the No-Observed-Effect Concentration (NOEC) for 3-BC was 0.1 mg/L. nih.govresearchgate.net

Another related compound, 4-methylbenzylidene camphor (4-MBC) , also exhibits toxicity towards Daphnia magna. Its 48-hour EC50 value has been reported as 0.56 mg/L and 0.80 mg/L in different studies. nih.govnih.goveuropa.eu The chronic NOEC for 4-MBC in Daphnia magna was determined to be 0.1 mg/L, with some studies reporting a NOEC of 20 µg/L where no adverse effects on reproduction or body size were observed. nih.govresearchgate.neteuropa.eu

The toxicity of these compounds highlights their potential risk to aquatic ecosystems. nih.gov

Interactive Data Table: Toxicity of Benzylidene Camphor Derivatives to Daphnia magna

CompoundTest DurationEndpointConcentration (mg/L)
3-Benzylidene camphor (3-BC)48 hoursEC503.61 nih.gov
3-Benzylidene camphor (3-BC)21 daysNOEC0.1 nih.govresearchgate.net
4-Methylbenzylidene camphor (4-MBC)48 hoursEC500.56 - 0.80 nih.govnih.goveuropa.eu
4-Methylbenzylidene camphor (4-MBC)21 daysNOEC0.1 nih.govresearchgate.net

Effects on Marine Invertebrate Communities (e.g., Coral Bleaching)

UV filters, including 3-benzylidene camphor, are recognized as emerging pollutants in coastal waters and pose a threat to marine invertebrate communities, particularly coral reefs. thecoralreefresearchhub.comcoral.orgaquadventures.comresearchgate.netmdpi.com The presence of these chemicals in marine environments can contribute to coral bleaching, a phenomenon where corals expel the symbiotic algae (zooxanthellae) living in their tissues, causing them to turn white and increasing their vulnerability to disease and mortality. aquadventures.commcgill.canih.gov

Specifically, 3-benzylidene camphor is listed as one of the chemical UV filters that can affect the reproductive cycles of corals, damage their DNA, and exacerbate the effects of bleaching. coral.orgaquadventures.com While some argue that the concentrations used in laboratory studies that show these effects are higher than those typically found in the environment, the accumulation of these compounds in tourist-heavy coastal areas remains a concern. thecoralreefresearchhub.commcgill.ca The European Union removed 3-benzylidene camphor from the list of approved UV filters due to its toxicity to marine organisms. researchgate.net

Beyond corals, other marine invertebrates can also be affected. mdpi.comresearchgate.net For example, exposure to 3-benzylidene camphor has been shown to affect the stress protein (hsp70) levels in the crustacean Gammarus fossarum, indicating oxidative stress. nih.gov This can lead to tissue deformities and hinder vital functions like food digestion. nih.gov

Endocrine Disruption in Aquatic Fauna

In fish, exposure to 3-BC has been demonstrated to induce the production of vitellogenin, an egg yolk precursor protein, in male fish. researchgate.netoup.com This is a well-established biomarker for estrogenic effects. For instance, vitellogenin induction was observed in juvenile rainbow trout (Oncorhynchus mykiss) and fathead minnows (Pimephales promelas) upon exposure to 3-BC. researchgate.netoup.com Studies have shown that 3-BC can induce vitellogenin at concentrations as low as 435 µg/L. researchgate.netoup.com

The endocrine-disrupting effects of 3-BC are not limited to fish. It has also been shown to affect invertebrates. For example, in the aquatic snail Potamopyrgus antipodarum, low concentrations of 3-BC increased embryo production, a response indicative of its estrogenic properties. cambridge.org

Evaluation of Transformation Products Toxicity

The degradation of benzylidene camphor and its derivatives can lead to the formation of transformation products that may also be toxic to aquatic organisms.

For instance, the solar photodegradation of 4-methylbenzylidene camphor (4-MBC) in the presence of free chlorine results in a mixture of byproducts. nih.gov Crucially, studies have shown a significant increase in acute toxicity during this degradation process. nih.gov This suggests that the transformation products of 4-MBC can be more acutely toxic than the parent compound. nih.gov

Environmental Risk Assessment Methodologies and Data Gaps

The environmental risk assessment (ERA) for chemical substances like benzylidene camphor is a structured process designed to evaluate the potential for adverse effects on the environment. This process fundamentally involves comparing the predicted or measured environmental concentrations of a substance with the concentration below which unacceptable effects on organisms are not expected to occur. However, for benzylidene camphor and related UV filters, a comprehensive ERA is often impeded by significant gaps in the available data.

A common approach in ERA is to calculate a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). chemycal.com A risk quotient greater than 1 suggests a potential for adverse environmental effects, signaling the need for more in-depth analysis or risk management measures. For instance, an ERA of coastal waters in Gran Canaria, which detected 4-methylbenzylidene camphor (4-MBC), a related compound, found RQ values exceeding 10, indicating a significant potential for adverse effects on aquatic ecosystems. cenmed.com

Regulatory bodies employ various frameworks to systematize these assessments. In Australia, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) utilized the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework, a science- and risk-based model to evaluate chemicals on the Australian Inventory of Chemical Substances. chemycal.comindustrialchemicals.gov.au This framework consists of three tiers of assessment, with the required detail and effort increasing at each tier. industrialchemicals.gov.auhealth.gov.au Benzylidene camphor was subjected to a Tier II assessment by NICNAS, which is an evaluation of risk on a substance-by-substance basis, initiated when a Tier I high-throughput screening indicates a need for further investigation.

In the European Union, the environmental safety of cosmetic ingredients is primarily addressed under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006. safetycourse.eucosmeticseurope.eu While the Cosmetics Regulation (EC) No 1223/2009 covers human health risks, REACH is responsible for assessing environmental risks, which includes potential impacts on workers during manufacturing and the broader ecosystem throughout the product's lifecycle. safetycourse.euhoganlovells.com However, this dual system can create complexities, as REACH may require data that can be generated through methods not permitted under the Cosmetics Regulation. safetycourse.euhoganlovells.com

When data is scarce, tentative or preliminary ERAs are conducted. These assessments use the limited available data to provide an initial estimate of risk and to highlight where further ecotoxicological analysis is most needed. For several UV filters, including benzylidene camphor derivatives, such preliminary assessments have concluded that an environmental risk cannot be ruled out, underscoring the necessity for more comprehensive data.

Table 1: Environmental Risk Assessment Methodologies for Benzylidene Camphor

Methodology/FrameworkDescriptionApplication to Benzylidene Camphor
Risk Quotient (RQ) Calculation Compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). An RQ > 1 indicates potential risk. chemycal.comUsed in tentative ERAs for related compounds like 4-MBC, showing significant potential for adverse effects in some marine environments. cenmed.com
Tiered Assessment Frameworks (e.g., IMAP) A multi-level approach where assessment effort increases with each tier, allowing for rapid screening and prioritization of chemicals. chemycal.comindustrialchemicals.gov.auhealth.gov.auBenzylidene camphor underwent a Tier II assessment in Australia's IMAP framework, indicating a need for investigation beyond initial screening.
Regulatory Frameworks (e.g., EU REACH) Comprehensive regulations governing the use of chemicals, with specific provisions for environmental risk assessment. safetycourse.eucosmeticseurope.euThe environmental risks of benzylidene camphor as a cosmetic ingredient fall under the purview of REACH in the EU. safetycourse.euhoganlovells.com
Preliminary/Tentative ERA An initial risk assessment based on a limited dataset to identify potential concerns and guide further research.Conducted for several UV filters, concluding that environmental risks from benzylidene camphor derivatives cannot be excluded and more data is needed.

A robust environmental risk assessment for benzylidene camphor is currently hindered by several critical data gaps. These knowledge gaps prevent a conclusive determination of its environmental safety profile.

Key areas where more research is urgently needed include:

Environmental Occurrence and Concentrations: There is a significant lack of comprehensive monitoring data on the presence and levels of benzylidene camphor in various environmental matrices, such as surface waters, sediments, and aquatic organisms. thegoodscentscompany.com More accurate ERAs require better data on its environmental occurrence.

Ecotoxicological Data: There is a scarcity of reliable toxicity data for a diverse range of relevant marine and freshwater species. thegoodscentscompany.com This includes a lack of information on the effects of long-term (chronic) exposure and sublethal endpoints. Furthermore, ecotoxicological data for the potential degradation products of benzylidene camphor are also largely unavailable.

Mixture Toxicity: In the environment, organisms are exposed to a complex mixture of chemicals. There is insufficient understanding of the synergistic or antagonistic effects of benzylidene camphor when present with other common pollutants, such as other UV filters. safetycourse.eu More research is needed to understand the effects of these chemical mixtures.

Environmental Fate and Bioaccumulation: More detailed studies are required to understand the persistence of benzylidene camphor in the environment, its degradation pathways, and its potential to bioaccumulate in the tissues of organisms.

Genotoxicity Potential: For some related UV filters, the available information has been insufficient to fully evaluate or exclude the potential for genotoxicity, creating a significant uncertainty in the risk assessment.

The consensus in the scientific community is that these knowledge gaps must be filled to conduct a robust retrospective environmental risk assessment for benzylidene camphor and to ensure its safe use in consumer products. safetycourse.eu

Table 2: Identified Data Gaps and Research Needs for Benzylidene Camphor

Data Gap AreaDescription of Missing InformationRecommended Research
Environmental Occurrence Lack of extensive and reliable data on concentrations in seawater, freshwater, and sediments near sources of release. thegoodscentscompany.comWidespread monitoring programs to quantify environmental concentrations in various compartments.
Ecotoxicology Paucity of chronic toxicity data and information on sublethal effects for a wide range of relevant aquatic organisms. thegoodscentscompany.comConduct long-term toxicity tests on representative species from different trophic levels (e.g., algae, invertebrates, fish).
Mixture Effects Limited knowledge on the combined toxic effects with other UV filters and environmental contaminants. safetycourse.euPerform mixture toxicity studies to assess synergistic or antagonistic interactions with other common pollutants.
Environmental Fate Insufficient data on persistence, degradation pathways (biodegradation, photodegradation), and bioaccumulation potential.Conduct studies on the environmental half-life, identify degradation byproducts, and determine the bioaccumulation factor in key species.
Genotoxicity Inconclusive or missing data to rule out the potential for genotoxic effects.Perform a full battery of in vitro and, if necessary, in vivo genotoxicity assays according to international guidelines.

Future Directions and Emerging Research Areas in Benzylidene Camphor Research

The study of benzylidene camphor (B46023) and its derivatives is entering a new phase, driven by advancements in chemical synthesis, analytical technologies, and a growing awareness of the environmental footprint of chemical compounds. Future research is poised to explore novel applications, understand biological interactions in greater depth, and develop sustainable environmental solutions. This article outlines the key emerging areas that will shape the future of benzylidene camphor research.

Q & A

Q. What are the standard synthetic protocols for preparing benzylidene camphor derivatives, and how can reaction conditions be optimized for reproducibility?

Benzylidene camphor derivatives are synthesized via condensation of camphor with substituted aromatic aldehydes in anhydrous dimethyl sulfoxide (DMSO) using potassium hydroxide as a catalyst. Key parameters include maintaining a molar ratio of camphor to aldehyde (1:1.3), reaction temperature (20°C), and stirring duration (42 hours). Post-synthesis, acidification with glacial acetic acid precipitates the product, which is recrystallized in ethanol for purity . Optimization may involve adjusting solvent polarity, catalyst concentration, or reaction time to improve yield (>80%) and minimize byproducts.

Q. Which analytical techniques are essential for confirming the structural identity and purity of benzylidene camphor derivatives?

Basic characterization includes melting point determination (e.g., benzylidene camphor’s active modification melts at 95–96°C) and thin-layer chromatography (TLC) for purity assessment. Advanced methods involve nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and Fourier-transform infrared (FTIR) spectroscopy to confirm carbonyl (C=O) and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) validates molecular weights, while X-ray crystallography resolves complex stereoisomers .

Q. How can researchers design biological activity assays for benzylidene camphor derivatives?

Initial screening involves in vitro assays such as antimicrobial disk diffusion or enzyme inhibition (e.g., acetylcholinesterase). For UV-filter studies, spectrophotometric analysis of absorbance in the 290–320 nm range (UVA/UVB) is critical. Dose-response curves (0.1–100 µM) and cytotoxicity assessments (via MTT assay on human keratinocytes) ensure safety profiles. Positive controls (e.g., oxybenzone) and triplicate measurements enhance reliability .

Advanced Research Questions

Q. What methodologies resolve contradictions in environmental impact assessments of benzylidene camphor sulfonic acid compared to other UV filters?

Multicriteria decision analysis (MCDA) frameworks evaluate parameters like ecotoxicity, biodegradability, and bioaccumulation. For example, benzylidene camphor sulfonic acid ranks lower than Ensulizole in environmental safety due to higher aquatic toxicity (LC50 < 1 mg/L for Daphnia magna). Researchers must harmonize data from lifecycle assessments (LCA), quantitative structure-activity relationship (QSAR) models, and in silico toxicity predictions to address discrepancies .

Q. How can spectral data (NMR, IR) be interpreted to distinguish between stereoisomers of benzylidene camphor derivatives?

In NMR, diastereomers exhibit distinct splitting patterns: for example, the exo- vs. endo-configuration of the bicyclic system alters coupling constants (J values) between H-3 and H-4 protons. IR spectra differentiate substituents via C=S stretches (1050–1250 cm⁻¹ for thiosemicarbazones) versus C=O (1700–1750 cm⁻¹ for ketones). Computational tools like Gaussian software predict optimized geometries and vibrational frequencies to validate experimental data .

Q. What strategies optimize the synthesis of thiosemicarbazones from benzylidene camphor for enhanced photostability?

Thiosemicarbazones are synthesized by refluxing benzylidene camphor with thiosemicarbazide in ethanol and sodium acetate (6 hours, 80°C). Photostability improvements involve introducing electron-withdrawing groups (e.g., -NO₂) to the arylidene moiety, which reduces π→π* transition energy. Accelerated aging tests under UV light (310 nm, 48 hours) quantify degradation rates, while HPLC monitors byproduct formation .

Q. How do comparative studies of sulfonic acid derivatives (e.g., benzylidene camphor sulfonic acid) inform structure-activity relationships (SAR) in UV absorption?

Sulfonation at the para-position of the benzylidene group enhances water solubility and redshift absorbance maxima (λmax) by 15–20 nm. SAR studies correlate electron-donating substituents (e.g., -OCH₃) with increased molar extinction coefficients (ε > 20,000 L·mol⁻¹·cm⁻¹). Computational docking into human serum albumin models predicts binding affinities and long-term efficacy .

Q. What experimental frameworks address gaps in understanding the metabolic pathways of benzylidene camphor derivatives in mammalian systems?

Radiolabeled (¹⁴C) benzylidene camphor is administered in vivo (rat models) to track metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cytochrome P450 inhibition assays identify enzymatic clearance pathways. Comparative studies with structurally analogous compounds (e.g., 4-methylbenzylidene camphor) reveal substituent-dependent pharmacokinetics, such as half-life (t½) and volume of distribution (Vd) .

Methodological Considerations

  • Data Contradictions : Use meta-analysis to reconcile divergent results (e.g., environmental persistence vs. efficacy) by applying weighted scoring based on study robustness (sample size, controls) .
  • Hypothesis Formulation : Leverage cheminformatics databases (PubChem, ChEMBL) to identify understudied derivatives (e.g., hydrolyzed collagen sulfonamide variants) and prioritize synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.